molecular formula C15H23N3O3 B13326424 tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate

tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate

Cat. No.: B13326424
M. Wt: 293.36 g/mol
InChI Key: NAAULFZWTOBXQS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpiperidine with tert-butyl chloroformate to form the tert-butyl 4-methylpiperidine-1-carboxylate intermediate. This intermediate is then reacted with 4-formyl-1H-pyrazole under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole ring can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity .

Comparison with Similar Compounds

tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate can be compared with similar compounds, such as:

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 4-(4-formylpyrazol-1-yl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)17-7-5-15(4,6-8-17)18-10-12(11-19)9-16-18/h9-11H,5-8H2,1-4H3

InChI Key

NAAULFZWTOBXQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2C=C(C=N2)C=O

Origin of Product

United States

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